Cas no 351421-96-0 (1-(pyridin-3-yl)cyclopropylmethanol)

1-(pyridin-3-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- Cyclopropanemethanol,1-(3-pyridinyl)-
- Cyclopropanemethanol, 1-(3-pyridinyl)- (9CI)
- [1-(3-Pyridinyl)cyclopropyl]methanol
- 1-(pyridin-3-yl)cyclopropylmethanol
- Cyclopropanemethanol, 1-(3-pyridinyl)-
- SCHEMBL7015186
- (1-pyridin-3-ylcyclopropyl)methanol
- FT-0752646
- [1-(PYRIDIN-3-YL)CYCLOPROPYL]METHANOL
- 351421-96-0
- LTGLXQITFMSTLY-UHFFFAOYSA-N
- 1-(3-Pyridinyl)cyclopropanemethanol
- (1-Pyridin-3-yl-cyclopropyl)-methanol
- DTXSID101294954
- EN300-1851526
-
- MDL: MFCD18968521
- インチ: InChI=1S/C9H11NO/c11-7-9(3-4-9)8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2
- InChIKey: LTGLXQITFMSTLY-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)C2(CC2)CO
計算された属性
- せいみつぶんしりょう: 149.08413
- どういたいしつりょう: 149.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 33.1Ų
じっけんとくせい
- PSA: 33.12
1-(pyridin-3-yl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851526-1.0g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1851526-2.5g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1851526-0.05g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1851526-10.0g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1851526-5.0g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1851526-0.25g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1851526-0.1g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1851526-1g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1851526-10g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1851526-0.5g |
[1-(pyridin-3-yl)cyclopropyl]methanol |
351421-96-0 | 0.5g |
$1289.0 | 2023-09-19 |
1-(pyridin-3-yl)cyclopropylmethanol 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1-(pyridin-3-yl)cyclopropylmethanolに関する追加情報
Comprehensive Overview of 1-(Pyridin-3-yl)cyclopropylmethanol (CAS No. 351421-96-0): Properties, Applications, and Research Insights
1-(Pyridin-3-yl)cyclopropylmethanol (CAS No. 351421-96-0) is a specialized organic compound featuring a unique molecular structure combining a pyridine ring with a cyclopropylmethanol moiety. This hybrid architecture endows it with distinct physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s heterocyclic framework and steric constraints have garnered attention for applications in drug discovery, particularly in modulating biological targets like kinases and GPCRs.
Recent trends in AI-driven molecular design and high-throughput screening have amplified interest in 1-(pyridin-3-yl)cyclopropylmethanol. Researchers frequently explore its structure-activity relationships (SAR) to optimize lead compounds for neurodegenerative diseases and metabolic disorders. Its logP and hydrogen-bonding capacity align with Lipinski’s Rule of Five, enhancing its druggability profile—a topic widely searched in computational chemistry forums.
The synthesis of 351421-96-0 typically involves Grignard reactions or cross-coupling methodologies, with yields optimized via microwave-assisted techniques—a hotspot in green chemistry discussions. Analytical characterization employs NMR, HPLC-MS, and X-ray crystallography, with spectral data often shared in open-access databases to accelerate collaborative research.
In material science, derivatives of 1-(pyridin-3-yl)cyclopropylmethanol demonstrate potential as ligands for metal-organic frameworks (MOFs), addressing queries on sustainable catalysis. Its thermal stability and solubility profiles are frequently compared to analogs like pyridine-3-carboxaldehyde in patent literature.
Regulatory and safety assessments highlight its compatibility with REACH and FDA guidelines, though users often search for handling precautions and storage conditions. Notably, its low ecotoxicity aligns with bio-based chemical trends, a key focus in ESG (Environmental, Social, Governance)-centric investments.
Future directions include exploring its enantioselective synthesis using biocatalysts—a rising topic in precision medicine. As demand grows for fragment-based drug design, 351421-96-0 serves as a versatile scaffold, bridging gaps between medicinal chemistry and bioinformatics.
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